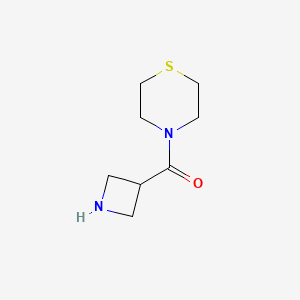
4-(Azetidine-3-carbonyl)thiomorpholine
Overview
Description
4-(Azetidine-3-carbonyl)thiomorpholine is a useful research compound. Its molecular formula is C8H14N2OS and its molecular weight is 186.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Biological Activity
4-(Azetidine-3-carbonyl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₃N₃OS
- Molecular Weight : 173.26 g/mol
- IUPAC Name : this compound
This compound features a thiomorpholine ring, which contributes to its biological activity, particularly in enzyme inhibition.
Research indicates that this compound acts primarily as an inhibitor of stearoyl-CoA delta-9 desaturase (SCD1). This enzyme plays a crucial role in lipid metabolism and is implicated in various metabolic disorders such as obesity and diabetes. The inhibition of SCD1 can lead to reduced lipid levels and improved metabolic profiles, making it a target for therapeutic intervention in conditions like non-alcoholic fatty liver disease and cardiovascular diseases .
Inhibition of Enzymes
The compound has shown promising results in inhibiting SCD1 activity. In vitro studies demonstrated that it selectively inhibits SCD1 compared to other known inhibitors, suggesting its potential utility in treating metabolic disorders related to lipid metabolism .
Antimycobacterial Activity
While the primary focus has been on SCD1 inhibition, there are indications that derivatives of thiomorpholine compounds exhibit antimycobacterial properties. For instance, studies on related thiophene-arylamide derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL for some compounds . Although specific data for this compound is limited, the structural similarities suggest potential for similar activity.
Case Study 1: SCD1 Inhibition
In a study focused on azetidine derivatives, it was found that this compound effectively reduced triglyceride levels in cellular models by inhibiting SCD1 activity. The results indicated a promising therapeutic application for managing dyslipidemia .
Case Study 2: Antimycobacterial Screening
Although primarily studied for its metabolic effects, compounds structurally related to this compound were screened for their antimycobacterial activities. One derivative demonstrated significant potency against drug-resistant strains of M. tuberculosis, suggesting that further exploration into this class could yield effective treatments for tuberculosis .
Summary of Biological Activities
| Activity | Mechanism | Efficacy |
|---|---|---|
| SCD1 Inhibition | Selective inhibition of stearoyl-CoA delta-9 desaturase | Significant reduction in triglycerides |
| Antimycobacterial | Potential activity against M. tuberculosis | MIC as low as 0.03 μg/mL for related compounds |
Properties
IUPAC Name |
azetidin-3-yl(thiomorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTIFNNVNWZCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















